Product packaging for 4-Isopropylbenzenesulfonate(Cat. No.:)

4-Isopropylbenzenesulfonate

Cat. No.: B230318
M. Wt: 199.25 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylbenzenesulfonate is an organic ester with significant utility in chemical synthesis and pharmaceutical research. It serves as a key synthetic intermediate and protecting group in complex multi-step organic reactions. In electrophilic aromatic substitution chemistry, sulfonate groups can be used as reversible blocking agents to direct regioselectivity and enable the synthesis of specific disubstituted benzene isomers that are otherwise difficult to obtain . The sulfonation reaction that produces related benzenesulfonic acids is a classic example of electrophilic aromatic substitution, typically employing reagents like sulfur trioxide or fuming sulfuric acid . This reversible characteristic makes sulfonate esters like this compound valuable tools for methodological development in synthetic organic chemistry. Furthermore, benzenesulfonate derivatives and related sulfonamides are important structural motifs in medicinal chemistry, with applications in the development of various chemotherapeutic agents and pharmaceuticals . Researchers value this compound for exploring new synthetic pathways and developing pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11O3S- B230318 4-Isopropylbenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11O3S-

Molecular Weight

199.25 g/mol

IUPAC Name

4-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)/p-1

InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-M

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of 4 Isopropylbenzenesulfonate

Strategies for Synthesis

The preparation of 4-isopropylbenzenesulfonate is predominantly achieved through the direct sulfonation of isopropylbenzene (cumene), a classic example of electrophilic aromatic substitution. However, alternative, multi-step routes have been explored, offering different strategic approaches to the target molecule.

Electrophilic Aromatic Sulfonation of Isopropylbenzene

The most common and industrially significant method for synthesizing this compound is the direct sulfonation of isopropylbenzene. This reaction involves treating isopropylbenzene with a strong sulfonating agent, which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The isopropyl group on the benzene (B151609) ring directs the substitution pattern and influences the reaction rate.

The sulfonation of isopropylbenzene is a regioselective reaction. The isopropyl group is an activating group and an ortho, para-director in electrophilic aromatic substitution. This means it activates the benzene ring towards attack by an electrophile and directs the incoming substituent to the positions ortho (adjacent) and para (opposite) to itself.

However, the formation of the para-isomer, 4-isopropylbenzenesulfonic acid, is strongly favored over the ortho-isomer. This preference is primarily due to steric hindrance. The bulky isopropyl group physically obstructs the ortho positions, making it more difficult for the incoming electrophile (sulfur trioxide or its equivalent) to attack at these sites. Consequently, the electrophile preferentially attacks the less sterically hindered and electronically favorable para position. The formation of the meta-isomer is negligible. This high regioselectivity simplifies the purification of the final product, as it is the major component of the reaction mixture.

The yield and purity of this compound are highly dependent on the careful control of reaction conditions. Key parameters for optimization include the choice of sulfonating agent, reaction temperature, reaction time, and the molar ratio of reactants.

Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and complexes of sulfur trioxide (SO₃), such as SO₃-dioxane or SO₃-pyridine. Fuming sulfuric acid, which is a solution of SO₃ in concentrated sulfuric acid, is a more potent sulfonating agent than concentrated sulfuric acid alone and can lead to higher yields and faster reaction times. techmation.comwikipedia.org Sulfur trioxide complexes offer milder reaction conditions and can improve selectivity, minimizing the formation of by-products like sulfones.

The following table summarizes the general effects of different sulfonating agents on the synthesis of this compound, based on established principles of sulfonation.

Sulfonating AgentRelative ReactivityTypical Temperature RangeSelectivity for para-isomerPotential By-products
Concentrated H₂SO₄Moderate80-110°CGoodWater, some sulfones
Fuming H₂SO₄ (Oleum)High40-60°CVery GoodSulfones, polysulfonated products
SO₃ Complexes (e.g., SO₃-dioxane)High20-50°CExcellentFewer by-products, depends on complex

Exploration of Alternative Synthetic Routes

One notable alternative route begins with 4-isopropylaniline (B126951). This method involves a Sandmeyer-type reaction sequence. First, the amino group of 4-isopropylaniline is converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield 4-isopropylbenzenesulfonyl chloride. The sulfonyl chloride is an important intermediate that can be subsequently hydrolyzed to the desired 4-isopropylbenzenesulfonic acid. acs.orgacs.org This hydrolysis step is typically achieved by heating the sulfonyl chloride with water or an aqueous acid. wikipedia.orgosti.gov

This multi-step approach, while more complex, offers a different retrosynthetic disconnection and can be useful if 4-isopropylaniline is a more readily available starting material than isopropylbenzene in a particular synthetic context.

Investigation of Reaction Mechanisms

Detailed Analysis of Electrophilic Aromatic Substitution Pathways

The formation of this compound through the direct sulfonation of isopropylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through a series of well-understood steps.

The first step is the generation of the electrophile. In the case of sulfonation with fuming sulfuric acid, the active electrophile is believed to be sulfur trioxide, SO₃, or its protonated form, ⁺SO₃H. Sulfur trioxide is a powerful electrophile due to the highly polarized nature of the sulfur-oxygen bonds.

The second step is the nucleophilic attack of the electron-rich π-system of the isopropylbenzene ring on the electrophilic sulfur atom of SO₃. This attack is the rate-determining step of the reaction. The isopropyl group, being an electron-donating group, activates the ring, making it more nucleophilic than benzene itself. This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. The positive charge in this intermediate is delocalized over the ortho and para positions of the ring relative to the point of attack.

The final step of the mechanism is the deprotonation of the arenium ion. A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached -SO₃H group. This step restores the aromaticity of the ring, resulting in the formation of the final product, 4-isopropylbenzenesulfonic acid. The sulfonation reaction is notably reversible, and the sulfonic acid group can be removed by heating the product in dilute aqueous acid.

Mechanisms of Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

Nucleophilic substitution on the aromatic ring of this compound, where the sulfonate group acts as a leaving group, is a challenging transformation. The presence of the electron-donating isopropyl group deactivates the benzene ring towards attack by nucleophiles. However, under specific and often forcing conditions, such reactions can proceed through established mechanisms for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The sulfonate anion is an excellent leaving group, a key prerequisite for these reactions.

Two primary mechanisms are considered for nucleophilic aromatic substitution:

SNAr (Addition-Elimination) Mechanism: This is the most common pathway for SNAr reactions. wikipedia.org It is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the sulfonate group (the ipso-carbon). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in This intermediate is stabilized by resonance, particularly if strong electron-withdrawing groups are present at the ortho and para positions to delocalize the negative charge. masterorganicchemistry.com In the case of this compound, the electron-donating nature of the isopropyl group destabilizes this anionic intermediate, making this pathway energetically unfavorable except with very powerful nucleophiles or under harsh conditions. The second, faster step involves the departure of the sulfonate leaving group, which restores the aromaticity of the ring. govtpgcdatia.ac.in

Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under conditions of very strong basicity (e.g., using NaNH₂). govtpgcdatia.ac.in It does not involve direct substitution at the ipso-carbon. Instead, the strong base abstracts a proton from a carbon atom ortho to the sulfonate group. This is followed by the elimination of the sulfonate leaving group to form a highly reactive, strained intermediate called benzyne (B1209423). govtpgcdatia.ac.in The nucleophile then rapidly adds to one of the carbons of the benzyne's triple bond. A final protonation step yields the substituted product. A notable feature of this mechanism is that the incoming nucleophile can bond to the position originally held by the leaving group or the adjacent ortho position, often resulting in a mixture of products known as cine substitution. govtpgcdatia.ac.in

The table below summarizes the key features of these mechanisms as they would apply to this compound.

FeatureSNAr (Addition-Elimination) MechanismElimination-Addition (Benzyne) Mechanism
Reaction Conditions Requires powerful nucleophiles; favored by electron-withdrawing groups (disfavored by isopropyl group)Requires exceptionally strong bases (e.g., NaNH₂, PhLi)
Intermediate Meisenheimer Complex (anionic cyclohexadienyl intermediate)Benzyne (aryne)
Rate-Determining Step Formation of the Meisenheimer complexFormation of the benzyne intermediate
Regiochemistry Substitution occurs only at the carbon bearing the sulfonate group (ipso substitution)Can result in a mixture of products (cine substitution)

Mechanistic Studies of Oxidation and Reduction Processes

The oxidation of this compound is a relevant process in environmental remediation, often studied within the context of advanced oxidation processes (AOPs). These processes utilize highly reactive radical species, such as sulfate (B86663) radicals (SO₄⁻•), to degrade persistent organic pollutants.

The predominant mechanism for the oxidation of aromatic compounds like this compound by sulfate radicals is initiated by electron transfer. frontiersin.org The electron-rich benzene ring donates an electron to the powerful oxidizing sulfate radical, forming a radical cation. This initial step is typically the rate-determining phase of the degradation process. The resulting radical cation is unstable and undergoes further reactions, including hydroxylation, ring-opening, and eventual mineralization into carbon dioxide, water, and sulfate ions.

Studies on similar aromatic sulfonates show a multi-step degradation pathway.

Proposed StepMechanistic DescriptionResulting Species
1. Initiation A sulfate radical (SO₄⁻•) abstracts an electron from the π-system of the benzene ring. frontiersin.orgA this compound radical cation and a sulfate anion.
2. Hydroxylation The radical cation reacts with water or hydroxide (B78521) ions to form hydroxylated intermediates.Hydroxylated isopropylbenzenesulfonate derivatives.
3. Ring Cleavage The aromatic ring of the hydroxylated intermediates is attacked by further radicals, leading to the opening of the ring structure.Aliphatic carboxylic acids and other smaller organic fragments.
4. Mineralization The smaller organic fragments are progressively oxidized to inorganic products.CO₂, H₂O, and SO₄²⁻.

Mechanistic studies on the reduction of this compound are less common. Reduction would likely target either the sulfonate group or the aromatic ring. Catalytic hydrogenation, for example, could potentially reduce the benzene ring to an isopropylcyclohexanesulfonate under high pressure and in the presence of catalysts like rhodium or ruthenium, though this is not a widely reported transformation.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of cumene (B47948) (isopropylbenzene) with a sulfonating agent. Catalysis plays a central role in improving the efficiency and sustainability of this process.

Heterogeneous Catalysis for Sustainable Production

Traditionally, the sulfonation of aromatic compounds like cumene is performed using concentrated or fuming sulfuric acid (oleum) in a homogeneous system. This method, while effective, suffers from significant drawbacks, including the use of highly corrosive reagents, the production of large volumes of acidic waste, and difficulties in separating the product from the reaction medium.

Heterogeneous catalysis offers a more sustainable alternative by employing solid acid catalysts. These catalysts are materials that possess acidic sites on their surface but are insoluble in the reaction mixture. This approach simplifies catalyst recovery and reuse, minimizes waste, and often allows for milder reaction conditions.

Solid acid catalysts suitable for cumene sulfonation include:

Zeolites: Microporous aluminosilicates with a well-defined pore structure and strong Brønsted acid sites.

Sulfated Zirconia (SZ): A superacidic material that has shown high activity in various acid-catalyzed reactions. researchgate.net

Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Nafion, Amberlyst).

The use of these catalysts transforms the sulfonation process into a cleaner, more environmentally benign operation.

ParameterHomogeneous Catalysis (H₂SO₄/Oleum)Heterogeneous Catalysis (e.g., Solid Acid)
Catalyst Concentrated Sulfuric AcidSolid acid (e.g., Zeolite, Sulfated Zirconia)
Catalyst Separation Difficult; requires neutralization, leading to salt wasteSimple; filtration or centrifugation
Catalyst Reusability Not possibleHigh reusability over multiple cycles
Corrosivity Extremely high; requires specialized equipmentLow to moderate
Waste Generation High volume of acidic wastewater and inorganic saltsMinimal

Advanced Catalytic Techniques (e.g., Microwave-Assisted Methods)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.in In the context of this compound synthesis, applying microwave irradiation to the sulfonation of cumene can lead to dramatic improvements in reaction efficiency.

Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation directly energizes polar molecules in the reaction mixture through dielectric heating. rasayanjournal.co.in This results in rapid, uniform, and efficient heating throughout the bulk of the material. For the sulfonation of cumene, this can lead to:

Drastically Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes under microwave irradiation. geneseo.edu

Increased Yields and Selectivity: The rapid heating can minimize the formation of unwanted byproducts, such as the ortho-isomer or polysulfonated products, leading to a cleaner reaction profile and higher product yields.

Energy Efficiency: By heating the reactants directly, microwave synthesis can be more energy-efficient than conventional methods that require heating a large reaction vessel and surrounding medium.

This technique is particularly effective when combined with solvent-free conditions or the use of solid-supported catalysts, further enhancing its "green chemistry" credentials. organic-chemistry.org

FeatureConventional HeatingMicrowave-Assisted Heating
Heating Mechanism Conduction and convection (slow, inefficient)Direct dielectric heating (rapid, efficient)
Reaction Time HoursMinutes geneseo.edu
Temperature Profile Temperature gradient from vessel wall to bulkUniform heating throughout the reaction mixture
Product Yield Often lower due to side reactions over long periodsOften higher due to rapid completion and reduced side reactions geneseo.edu
Energy Consumption HighGenerally lower

Advanced Characterization Techniques and Analytical Method Development for 4 Isopropylbenzenesulfonate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of 4-isopropylbenzenesulfonate. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR spectroscopy is particularly useful for identifying the arrangement of hydrogen atoms within the this compound molecule. The spectrum typically reveals distinct signals corresponding to the aromatic protons and the protons of the isopropyl group. The chemical shifts for the aromatic protons are generally observed in the range of δ 7.2–7.8 ppm, while the isopropyl group protons appear at approximately δ 1.2–1.4 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, and the splitting patterns (multiplicity) offer insights into the connectivity of adjacent protons. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Isopropyl (CH₃) 1.2 - 1.4 Doublet
Isopropyl (CH) 2.9 - 3.2 Septet

This table presents typical ¹H NMR data. Actual values may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. thermofisher.comupi.edu The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the molecule's chemical bonds. conicet.gov.ar For this compound, characteristic peaks include strong absorptions from the sulfonate group (S=O stretching), typically found in the 1180–1200 cm⁻¹ region. Other significant bands correspond to C-H stretching of the aromatic ring and the isopropyl group, as well as C=C stretching within the aromatic ring. irdg.org

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Sulfonate (S=O) Asymmetric Stretching ~1200
Sulfonate (S=O) Symmetric Stretching ~1180
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000

This table provides representative FT-IR data. The exact position and intensity of peaks can be influenced by the sample's physical state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu The fragmentation pattern provides a "fingerprint" that can confirm the compound's identity. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar compounds like this compound. uni-saarland.deacdlabs.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the observation of the molecular ion with minimal fragmentation. uvic.ca For this compound, ESI-MS in negative ion mode would typically show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. Further fragmentation of this molecular ion can be induced (MS/MS), providing valuable structural information. researchgate.netnih.govresearchgate.net Common fragmentation pathways may involve the loss of the sulfonate group or cleavage of the isopropyl substituent. libretexts.org

Table 3: ESI-MS Data for this compound

Ion Description Expected m/z
[M-H]⁻ Deprotonated molecular ion 199.05
[M-SO₃]⁻ Fragment from loss of SO₃ 119.08

This table shows theoretical m/z values. Observed values in an experimental spectrum may vary slightly.

Application of Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. libretexts.orgsci-hub.se Molecules with π-electron systems, such as the aromatic ring in this compound, absorb light in the UV-Vis region. msu.edu The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring. pearson.com These absorption bands arise from π→π* electronic transitions within the aromatic system. ijprajournal.com The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the benzene ring. thermofisher.comresearchgate.net

Table 4: UV-Vis Absorption Data for Aromatic Sulfonates

Compound Type Solvent λmax (nm)

This table presents typical UV-Vis absorption ranges for related compounds. The specific λmax for this compound should be experimentally determined. oecd.orgnist.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcnrs.fr The technique is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.orgkratos.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. kratos.com This binding energy is unique to each element, allowing for elemental identification (except for hydrogen and helium). wikipedia.orgcnrs.fr

Furthermore, the precise binding energy is influenced by the chemical environment and oxidation state of the atom, an effect known as the "chemical shift". wikipedia.orgcnrs.fr This allows XPS to distinguish between different bonding states of the same element. wikipedia.org For this compound, XPS analysis could be employed to:

Confirm Elemental Composition : Verify the presence and quantify the relative surface concentrations of carbon, oxygen, and sulfur.

Determine Chemical States : Analyze the high-resolution spectra of the core levels for each element. The sulfur (S 2p) spectrum would be characteristic of a sulfonate group. The carbon (C 1s) spectrum could be deconvoluted to identify carbons of the benzene ring, the isopropyl group, and any adventitious carbon contamination on the surface. cnrs.fr Similarly, the oxygen (O 1s) spectrum would correspond to the oxygen atoms in the sulfonate group. cnrs.fr

Surface Analysis : When this compound is used as a coating, surfactant, or is part of a catalyst surface, XPS can provide critical information about its distribution and chemical integrity on the surface. wikipedia.org When paired with ion-beam etching, XPS can also be used for depth profiling to understand the composition of thin layers. wikipedia.orgcarleton.edu

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-invasive vibrational spectroscopy technique that provides detailed information about the chemical structure, phase, and molecular interactions of a material. upmc.fr It relies on the inelastic scattering of monochromatic light, usually from a laser source. upmc.frnih.gov When light interacts with a molecule, most photons are scattered elastically (Rayleigh scattering) with no change in energy. nih.gov However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy shift that corresponds to the specific vibrational energy levels of the molecule. upmc.fr

The resulting Raman spectrum acts as a unique "molecular fingerprint," with specific peaks corresponding to distinct vibrational modes (e.g., stretching, bending) of chemical bonds within the molecule. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be a powerful tool for identification and characterization. Key vibrational modes expected in its Raman spectrum would include:

Aromatic C-H and C=C stretching vibrations from the benzene ring.

Aliphatic C-H stretching and bending vibrations from the isopropyl group.

Characteristic vibrations of the sulfonate (SO₃) group, such as the symmetric and asymmetric S=O stretching modes.

Because Raman spectroscopy is highly specific and generally not impeded by the presence of water, it is well-suited for analyzing samples in various states, including aqueous solutions. upmc.fr The technique can differentiate between isomers and polymorphs, as the subtle differences in their crystal structures lead to distinct changes in their vibrational spectra. americanpharmaceuticalreview.com

Other Advanced Spectroscopic Probes (e.g., XAFS, EPR for related catalytic studies)

Beyond XPS and Raman, other advanced spectroscopic methods can provide deeper insights into the structural and electronic properties of materials involving this compound, particularly in complex environments like catalysts.

X-ray Absorption Fine Structure (XAFS) XAFS is an element-specific technique that can determine the local geometric and electronic structure around a specific absorbing atom. toray-research.co.jpaps.org It does not require crystalline samples and can be applied to solids, liquids, and gases. ictp.it The XAFS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES) : This region, near the absorption edge, provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. toray-research.co.jpmdpi.com

Extended X-ray Absorption Fine Structure (EXAFS) : This region, extending several hundred eV above the edge, contains oscillatory structures that can be analyzed to determine the number, type, and distance of neighboring atoms in the local coordination shells around the absorbing atom. aps.orgmdpi.com

In studies involving this compound as a ligand or counter-ion in a metal-containing catalyst, XAFS could be tuned to the absorption edge of the metal to probe how the sulfonate group coordinates with the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.comrsc.org It is highly sensitive and can provide detailed information on the electronic structure of paramagnetic centers. researchgate.net

While this compound itself is not paramagnetic, EPR is invaluable for studying catalytic systems where it might be present. For instance, in Fenton-like or water oxidation catalysis, EPR is used to detect and identify transient radical intermediates or to characterize the paramagnetic metal centers (e.g., Co(II), Co(IV)) involved in the catalytic cycle. researchgate.netmdpi.comnih.gov By observing changes in the EPR signal of a catalyst upon interaction with reactants, one can gain insight into reaction mechanisms and the role of different species. researchgate.netmdpi.com

Chromatographic Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. wjpmr.comchromtech.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. chromtech.comscispace.com Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode of separation. scispace.com

A specific and sensitive RP-HPLC method has been developed for the determination of this compound (isopropyl benzenesulfonate (B1194179), IPBS), often considered a potential genotoxic impurity. nih.gov In one such study, IPBS was analyzed alongside other alkyl benzenesulfonates in a drug substance, amlodipine (B1666008) besylate. nih.gov The method employed an isocratic mobile phase and UV detection to achieve good resolution between the target analyte, related impurities, and the active pharmaceutical ingredient (API). nih.gov

The table below summarizes the chromatographic conditions developed for the analysis of this compound. nih.gov

ParameterCondition
Stationary Phase (Column)Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)
Mobile Phase65:35 (v/v) mixture of 1% triethylamine (B128534) (pH 3.0 with orthophosphoric acid) and acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Analysis TypeIsocratic

This method demonstrates the capability of HPLC for both the qualitative identification of this compound based on its retention time and its quantitative determination by measuring the peak area. chromtech.comnih.gov

Method Development and Validation Parameters (e.g., Linearity, Precision, Accuracy)

For an analytical method to be considered reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). europa.eu Validation demonstrates that the method possesses the required levels of linearity, precision, and accuracy. europa.euparticle.dk

Linearity : This parameter describes the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. iosrphr.org

Precision : This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is usually reported as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu

Accuracy : This is the closeness of the test results obtained by the method to the true value. europa.euparticle.dk It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. scispace.com

The RP-HPLC method for this compound was validated according to these principles. nih.gov The findings are summarized in the table below.

Validation ParameterResultReference
Linearity Range75-180 ppm nih.gov
Correlation Coefficient (r)Not specified, but linearity was established nih.gov
Limit of Quantitation (LOQ)28 ppm (relative to 5 mg/mL of API) nih.gov
Limit of Detection (LOD)Not specified, but quantitation limit was established nih.gov
Accuracy (% Recovery)Not specified, but method was validated as per ICH guidelines nih.gov
Precision (%RSD)Not specified, but method was validated as per ICH guidelines nih.gov

The successful validation confirms that the method is linear, sensitive, accurate, and precise for the quantification of this compound at trace levels. nih.gov

Application in Impurity Profiling

Impurity profiling is the identification and quantification of all impurities present in a drug substance. ijpsr.comresearchgate.net The presence of impurities, even at low levels, can affect the efficacy and safety of pharmaceutical products. ijpsr.com HPLC is a primary technique used for this purpose due to its high resolving power and sensitivity. researchgate.net

The validated HPLC method for this compound is directly applicable to impurity profiling. nih.gov Sulfonate esters, such as this compound, are a class of potential genotoxic impurities (PGIs) that can form during the synthesis of drug substances that use sulfonic acids as salts, catalysts, or leaving groups. nih.gov Regulatory agencies require strict control of such impurities. The developed method allows for the quantification of this compound at a limit of 28 ppm, enabling pharmaceutical manufacturers to monitor and control its presence in the final active pharmaceutical ingredient (API), ensuring the product meets safety standards. nih.gov The method's ability to separate this compound from the API and other related benzenesulfonates (methyl, ethyl, and n-propyl) demonstrates its specificity, which is a critical requirement for impurity profiling methods. scispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. numberanalytics.com In the context of this compound, GC-MS is particularly valuable for detecting and identifying volatile impurities that may be present from the synthesis process or as degradation products. These can include residual solvents, starting materials, or by-products. Given that many alkyl sulfonates are considered potential genotoxic impurities (PGIs), highly sensitive methods are crucial. researchgate.netmdpi.com

The analysis of volatile components associated with this compound often requires a sample preparation step to extract and concentrate the analytes from the non-volatile sulfonate matrix. Headspace sampling, particularly static headspace (SHS), is a common technique for this purpose as it is automated and minimizes matrix effects. nih.govresearchgate.net Alternatively, liquid-liquid extraction can be employed, using a non-polar solvent like n-hexane to isolate volatile impurities. globalresearchonline.net

Research Findings & Methodology

While direct studies on this compound are not extensively published, methodologies for related sulfonate compounds, such as methanesulfonates and camphorsulfonates, provide a strong framework for analysis. researchgate.netmdpi.comglobalresearchonline.net The identification of compounds is achieved by comparing their mass spectra with established libraries like the National Institute of Standards and Technology (NIST) database and by comparing their retention indices with known standards. nih.govfrontiersin.org

A typical GC-MS method for analyzing volatile organic compounds in a this compound sample would involve the following parameters. The data presented below is a representative model based on established methods for similar analytes. mdpi.comglobalresearchonline.netnih.gov

Table 1: Representative GC-MS Method Parameters for Volatile Analysis

ParameterSetting
Sample PreparationStatic Headspace (SHS) or Liquid-Liquid Extraction (e.g., with n-hexane)
GC ColumnDB-WAX or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)
Injection ModeSplitless
Oven Temperature ProgramInitial 50°C (hold 1 min), ramp to 175°C at 7°C/min, then to 250°C at 3°C/min (hold 10 min)
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400

Expected Volatile Components

Based on the synthesis of this compound, which typically involves the sulfonation of cumene (B47948), potential volatile impurities could include:

Cumene (Isopropylbenzene): Unreacted starting material.

Diisopropylbenzene isomers: From side reactions during alkylation.

Benzene: As a potential impurity in the starting material.

Toluene: As a potential impurity in the starting material.

The GC-MS method would be validated according to International Conference on Harmonisation (ICH) guidelines, ensuring linearity, precision, accuracy, and robustness, with detection limits often in the parts-per-million (ppm) range. researchgate.net

Advanced Chromatographic Strategies (e.g., Ultra-High-Performance Liquid Chromatography)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). ijprajournal.com By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves dramatically higher efficiency, resolution, and speed. eag.com This allows for much faster analysis times and reduced solvent consumption, making it a highly efficient technique for the quality control and impurity profiling of compounds like this compound. ijprajournal.comamericanpharmaceuticalreview.com

For aromatic sulfonates, which can be challenging to analyze by GC due to their low volatility, liquid chromatography is the method of choice. acs.org UHPLC, often coupled with mass spectrometry (UHPLC-MS), provides a powerful tool for the analysis of this compound and related non-volatile impurities. protocols.io The enhanced resolution of UHPLC is particularly beneficial for separating structurally similar isomers or degradation products. americanpharmaceuticalreview.com

Research Findings & Methodology

Method development for this compound analysis can be adapted from existing HPLC methods. A reverse-phase (RP) HPLC method for this compound uses a mobile phase of acetonitrile, water, and an acid modifier. sielc.com For UHPLC applications, this method can be transferred to a column with smaller particles to gain the benefits of speed and resolution. eag.comsielc.com The use of a mass spectrometer detector allows for the sensitive detection and identification of impurities, even in complex matrices. acs.orgnih.gov

A typical UHPLC method for the analysis of this compound is detailed below, based on established methods for aromatic sulfonates and related compounds. sielc.comgoogle.com

Table 2: Representative UHPLC-MS Method Parameters for this compound Analysis

ParameterSetting
UHPLC ColumnC18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient Elution (e.g., 5% to 95% B over 10 minutes)
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
MS Ionization ModeElectrospray Ionization (ESI), Negative Mode
DetectionMultiple Reaction Monitoring (MRM) for quantification or full scan for identification

This UHPLC-MS approach enables the sensitive quantification of this compound and the detection and identification of related substances, such as other sulfonic acids or process-related impurities, ensuring product quality and safety. protocols.io The method's high throughput is ideal for routine analysis in a manufacturing environment. americanpharmaceuticalreview.com

Theoretical and Computational Chemistry Insights into 4 Isopropylbenzenesulfonate Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. wikipedia.orgrsc.org DFT is widely employed due to its favorable balance of accuracy and computational cost, making it a cornerstone of modern computational chemistry. wikipedia.org

For 4-isopropylbenzenesulfonate, DFT calculations can elucidate its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijarset.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. ijarset.comnih.gov In this compound, the MEP would show regions of negative potential localized around the oxygen atoms of the sulfonate group, indicating their electron-rich, nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative examples based on typical DFT calculations for similar aromatic sulfonate compounds.

Parameter Illustrative Value Significance
HOMO Energy -6.8 eV Indicates electron-donating capability (ionization potential). ijarset.com
LUMO Energy -1.2 eV Indicates electron-accepting capability (electron affinity). ijarset.com
HOMO-LUMO Gap 5.6 eV Relates to chemical reactivity and stability. ijarset.comphyschemres.org
Dipole Moment ~5.2 Debye Measures the overall polarity of the molecule. physchemres.org
Mulliken Charges S: +1.5, O: -0.8 Provides an estimate of the partial atomic charges. nih.gov

For reactions involving this compound, such as electrophilic aromatic substitution or desulfonation, DFT can be used to model the entire reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. libretexts.orggauthmath.com This profile reveals whether a reaction is energetically favorable (exergonic, negative ΔG) or unfavorable (endergonic, positive ΔG) and identifies the rate-determining step—the step with the highest activation energy. libretexts.orgsavemyexams.com Understanding these energetic barriers is crucial for predicting reaction outcomes and optimizing conditions. numberanalytics.com

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Reaction

Reaction Species Relative Free Energy (kcal/mol) Description
Reactants 0.0 Starting materials (e.g., this compound + electrophile).
Transition State 1 +25.0 Highest energy point for the formation of an intermediate. libretexts.org
Intermediate +10.0 A meta-stable species along the reaction path.
Transition State 2 +18.0 Highest energy point for the conversion of the intermediate to product.
Products -5.0 Final materials of the exergonic reaction. savemyexams.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how molecular conformations and interactions evolve. nih.gov

For this compound, MD simulations can explore its conformational flexibility. This includes the rotation around the C-S bond and the C-C bond connecting the isopropyl group to the benzene (B151609) ring. The resulting conformational ensemble shows which shapes the molecule is most likely to adopt in a given environment, which can be crucial for its reactivity and interactions. mun.ca

MD is also highly effective for studying intermolecular interactions between this compound and its environment, such as solvent molecules or other solutes. arxiv.orgwhiterose.ac.uk These simulations can quantify non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Understanding these interactions is key to predicting solubility, aggregation behavior, and how the molecule orients itself when approaching a reactant or a catalytic surface.

Table 3: Intermolecular Interactions Studied by Molecular Dynamics

Interaction Type Description Relevance to this compound
Electrostatic Long-range forces between charged or polar groups. Interaction of the polar sulfonate group with polar solvents or ions. nih.gov
Van der Waals Short-range attractive and repulsive forces. Governs packing and nonpolar interactions of the isopropyl and benzene groups. chemrxiv.org
Hydrogen Bonding A specific electrostatic interaction involving H and an electronegative atom (O, N, F). Potential for the sulfonate oxygen atoms to act as hydrogen bond acceptors with protic solvents like water.
Hydrophobic The tendency of nonpolar groups to aggregate in aqueous solution. Self-association driven by the isopropyl and phenyl groups in water. nih.gov

In Silico Modeling of Chemical Processes

In silico modeling is a broad term that encompasses all computational studies used to simulate and predict chemical and biological phenomena. japsonline.comenamine.net These methods integrate data from quantum mechanics, molecular dynamics, and other computational techniques to build predictive models of complex processes. arxiv.org

In the context of this compound, in silico models can be developed to predict its behavior in various chemical environments. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be built to correlate structural features of a series of related benzenesulfonates with their observed reactivity or properties. japsonline.comnih.gov Such models use statistical methods and machine learning to find mathematical relationships between molecular descriptors (e.g., electronic properties from DFT, size, shape) and an experimental outcome. japsonline.com

These models can be used to screen virtual libraries of related compounds, predicting their properties without the need for synthesis and testing, thereby accelerating the discovery process. researchgate.net For example, a model could predict the efficacy of different substituted benzenesulfonates as surfactants or as intermediates in a multi-step synthesis.

Computational Approaches for Catalytic Mechanism Prediction

Computational chemistry is an indispensable tool for elucidating the mechanisms of catalytic reactions. nih.govschrodinger.com By modeling the interaction of a substrate with a catalyst, computational approaches can map out the entire catalytic cycle, identifying key intermediates and transition states. rsc.org

Machine learning is also emerging as a powerful tool in this area, where models can be trained on data from quantum chemical calculations to rapidly predict the catalytic activity of new, untested compounds. nih.gov These predictive tools can significantly accelerate the design and optimization of catalysts for specific chemical transformations. schrodinger.comnih.gov

Advanced Applications and Functional Roles of 4 Isopropylbenzenesulfonate in Chemical Systems

Catalytic Utility in Organic Transformations

4-Isopropylbenzenesulfonate, in its acidic form (4-isopropylbenzenesulfonic acid or p-cumenesulfonic acid), is recognized for its role as a potent acid catalyst in a variety of organic reactions. Current time information in Bangalore, IN.solubilityofthings.com Its strong acidic nature, stemming from the sulfonic acid group (-SO₃H), allows it to facilitate numerous chemical transformations by enhancing reaction rates and yields. Current time information in Bangalore, IN.solubilityofthings.com

4-Isopropylbenzenesulfonic acid serves as a strong acid catalyst in diverse organic syntheses. Current time information in Bangalore, IN.solubilityofthings.com Like other aromatic sulfonic acids such as p-toluenesulfonic acid, it is utilized in reactions where a proton donor is required to initiate or accelerate the process. arichem.comresearchgate.net The presence of the isopropyl group can influence its solubility and catalytic activity in specific non-polar organic media. solubilityofthings.com Aromatic sulfonic acids are fundamental in catalyzing reactions such as esterification and other acid-catalyzed transformations in organic chemistry. byjus.com

The sodium salt of 4-isopropylbenzenesulfonic acid, known as sodium this compound or sodium cumenesulfonate, finds application as a hydrotrope and surfactant in polymerization processes. multichemexports.comatamankimya.com Specifically, it is employed as an additive or auxiliary emulsifying agent in the emulsion polymerization of vinyl monomers. multichemexports.commoneidechem.comatamanchemicals.com In these systems, the compound helps to enhance the compatibility of monomers and the stability of the resulting polymer dispersion (latex). multichemexports.com Emulsion polymerization is a critical industrial process for manufacturing a wide array of products, including paints, coatings, and adhesives, where surfactants play a key role in the formation and stabilization of polymer particles. multichemexports.comenaspol.eu

The function of such sulfonates in emulsion polymerization is multifaceted. They contribute to the formation of micelles, which act as loci for polymerization, and they adsorb onto the surface of the newly formed polymer particles, preventing coagulation through electrostatic repulsion. multichemexports.comatamankimya.com

Table 1: Role of this compound Derivatives in Polymerization

Compound NameRoleProcessApplication
Sodium this compoundAdditive, Auxiliary Emulsifier, HydrotropeEmulsion PolymerizationProduction of emulsion-based paints and coatings

Aromatic sulfonic acids are established catalysts for the Friedel-Crafts alkylation of aromatic hydrocarbons with olefins. jst.go.jpmt.com Strong acids like sulfuric acid and trifluoromethanesulfonic acid are known to catalyze the alkylation of benzene (B151609) with long-chain olefins to produce linear alkylbenzenes (LABs), which are precursors to widely used surfactants. jst.go.jpcrimsonpublishers.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acid catalyst activates the olefin to generate a carbocation electrophile. nih.govbyjus.com This carbocation then attacks the aromatic ring. nih.govbyjus.com

While specific data on 4-isopropylbenzenesulfonic acid as the primary catalyst in industrial alkylation is less common than for sulfuric acid or solid acid catalysts like zeolites, its strong acidic nature suggests its capability to facilitate such reactions. jst.go.jpnih.gov The alkylation of benzene with propylene, for instance, is a major industrial process for producing cumene (B47948), and it traditionally employs acid catalysts. nih.gov The use of sulfonic acids can be an alternative to harsher catalysts like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). crimsonpublishers.comnih.gov

Table 2: Catalysts in Aromatic Hydrocarbon Alkylation

Catalyst TypeExampleRole in Alkylation
Sulfonic AcidsTrifluoromethanesulfonic Acid, Sulfuric AcidHomogeneous catalyst for reacting benzene with olefins
Lewis AcidsAluminum Chloride (AlCl₃)Catalyst in traditional Friedel-Crafts reactions
Solid AcidsZeolites (e.g., USY)Heterogeneous catalyst, offering easier separation and regeneration

The sulfonation of phenols is a significant electrophilic aromatic substitution reaction used to introduce sulfonic acid groups into the phenolic ring, enhancing water solubility and providing a handle for further functionalization. ontosight.aivedantu.com This reaction is typically carried out using sulfonating agents like concentrated sulfuric acid or sulfur trioxide. ontosight.airesearchgate.net The reaction conditions, particularly temperature, can dictate the position of the sulfonation, yielding different isomers. vedantu.comquora.com

Aromatic sulfonic acids themselves can be employed in these transformations. For instance, p-toluenesulfonic acid has been used as a catalyst for the highly regiospecific mononitration of phenols, highlighting the utility of sulfonic acids in directing reactions on the phenol (B47542) ring. researchgate.net It is also known that substituted phenol sulfonic acids can be prepared by reacting phenols with sulfonating agents. google.com While direct evidence for 4-isopropylbenzenesulfonic acid being a primary sulfonating agent for phenols is not widespread, the general principle of using aromatic sulfonic acids in such transformations is well-established. researchgate.netscirp.org The process can lead to the formation of valuable intermediates for dyes, pharmaceuticals, and other specialty chemicals. ontosight.aiscirp.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. researchgate.net A central concept in this field is host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. researchgate.net

The sulfonate group is a key functional moiety in the design of water-soluble supramolecular hosts. researchgate.net Macrocycles like calixarenes and cyclodextrins are often functionalized with sulfonate groups to impart water solubility and create specific binding sites for guest molecules. researchgate.netnih.govfrontiersin.org

While direct synthesis of a host system incorporating the entire this compound molecule as a building block is not commonly documented, the principles of supramolecular design allow for its conceptualization. Calixarenes, which are macrocycles made from phenolic units, can be functionalized on their upper or lower rims. nih.govprochimia.com It is conceivable to synthesize a calixarene (B151959) where the upper rim phenolic groups are derivatized to include the this compound moiety. This would create a host with a hydrophobic cavity and a water-soluble, anionic exterior, suitable for binding cationic or polar guest molecules in aqueous environments. researchgate.netfrontiersin.org

The sulfonate groups provide strong hydrogen bonding sites and can participate in electrostatic interactions, which are crucial for molecular recognition. researchgate.netacs.org The design of such host systems is driven by the desire to create tailored receptors for applications in sensing, catalysis, and drug delivery. nih.govfrontiersin.org The presence of the isopropyl group from the this compound unit could further modulate the host's solubility and its hydrophobic interactions with specific guests. researchgate.net The assembly of supramolecular structures using aromatic sulfonic acid derivatives is an active area of research, demonstrating the importance of the sulfonate group in constructing complex, functional molecular architectures. acs.orgrsc.org

Table 3: Common Macrocycles in Supramolecular Host Design

MacrocycleDescriptionCommon Functionalization
CalixarenesCyclic oligomers made from phenol and formaldehyde (B43269) units, forming a "cup-like" cavity. frontiersin.orgprochimia.comFunctionalization of upper and lower rims with groups like sulfonates to enhance water solubility and guest binding. nih.gov
CyclodextrinsCyclic oligosaccharides derived from starch, featuring a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netDerivatization to improve solubility and tailor guest recognition properties. researchgate.net

Precursor Chemistry for Functional Materials and Derivatives

This compound and its corresponding acid are valuable intermediates in organic synthesis, serving as building blocks for more complex functional molecules. cymitquimica.com Its utility stems from the reactivity of the sulfonic acid group, which can be converted into other functional groups.

Synthesis of Sulfonamide and Other Sulfonic Acid Derivatives

4-Isopropylbenzenesulfonic acid is a key starting material for the synthesis of various sulfonamides. cymitquimica.com Sulfonamides are an important class of compounds with a wide range of applications. ekb.eg The general synthesis route involves a two-step process:

Activation of the Sulfonic Acid: The sulfonic acid is first converted into a more reactive species, typically a sulfonyl chloride. This is often achieved by reacting 4-isopropylbenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ekb.eg

Reaction with an Amine: The resulting 4-isopropylbenzenesulfonyl chloride is then reacted with a primary or secondary amine. In the presence of a base (to neutralize the HCl byproduct), the amine displaces the chloride ion, forming the N-S bond characteristic of a sulfonamide. ekb.egorganic-chemistry.org

This synthetic pathway is versatile, allowing for the creation of a diverse library of sulfonamide derivatives by simply varying the amine used in the second step. ekb.eg

Role in the Development of Quinoline-Arylsulfonate Derivatives

This compound plays a specific role as a precursor in the synthesis of complex heterocyclic compounds, such as quinoline-arylsulfonate derivatives. A notable example is the synthesis of 4-((7-chloroquinolin-4-yl)amino)phenyl this compound. thieme-connect.comdntb.gov.ua This synthesis is accomplished through a two-step process:

An intermediate, 4-((7-chloroquinolin-4-yl)amino)phenol, is first prepared.

This phenolic intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride in the presence of a base like pyridine. The this compound group is thereby esterified onto the phenolic oxygen of the quinoline (B57606) derivative. thieme-connect.comdntb.gov.uaresearchgate.net

In this context, the this compound moiety is incorporated into the final molecule to modify its properties. An in silico docking study of this specific derivative showed a favorable binding energy with certain fungal proteins, suggesting its potential utility in the development of new antifungal agents. thieme-connect.comdntb.gov.ua The inclusion of the arylsulfonate group, derived from this compound, is a key structural feature of these potential therapeutic candidates. thieme-connect.com

Interfacial Phenomena and Surfactant Behavior in Aqueous Solutions

The molecular structure of this compound, which combines a nonpolar hydrocarbon tail (the isopropyl-substituted benzene ring) with a highly polar, ionic head (the sulfonate group), is characteristic of an amphiphilic compound or surfactant. cymitquimica.com This dual nature governs its behavior at interfaces, such as the boundary between air and water or oil and water.

Surface Tension Modulation in Aqueous Systems

When dissolved in an aqueous solution, this compound molecules preferentially migrate to the air-water interface. They orient themselves with their hydrophobic tails pointing away from the water and towards the air, while the hydrophilic sulfonate heads remain in the aqueous phase. This arrangement disrupts the cohesive hydrogen-bonding network of water molecules at the surface. mdpi.com

Parameter Effect of this compound in Aqueous Solution Underlying Mechanism
Surface Tension DecreaseThe amphiphilic molecules accumulate at the air-water interface, disrupting the cohesive energy of water molecules. mdpi.com
Molecular Orientation Hydrophobic tail towards air, hydrophilic head towards waterMinimization of unfavorable interactions between the nonpolar tail and water. cymitquimica.comvscht.cz
Interfacial Concentration Higher than bulk concentration (below critical micelle concentration)Preferential migration of amphiphilic molecules to the surface to lower the free energy of the system.

Environmental Chemistry of 4 Isopropylbenzenesulfonate: Degradation Pathways and Fate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-isopropylbenzenesulfonate, these mechanisms primarily include photolysis, hydrolysis, and oxidation by reactive chemical species.

Photolytic Transformation Studies

Photolytic transformation, or photolysis, is the degradation of a compound caused by the absorption of light energy. ibacon.comfrontiersin.org For a chemical to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface, typically at wavelengths greater than 290 nm. ibacon.com The process involves the transformation of a chemical due to the direct absorption of a solar photon. ibacon.com

While specific photolytic studies on this compound are not extensively detailed in the provided search results, the principles of photolysis for organic compounds in aquatic systems are well-established. nih.gov The process begins with the contaminant absorbing light, leading to an electronically excited state. This excited state can then undergo various reactions, forming unstable intermediates that eventually transform into more stable products. nih.gov The rate and extent of photolysis are influenced by factors such as light intensity and the presence of other substances in the water that can absorb light. frontiersin.org For aromatic compounds, photolysis can be a significant degradation pathway. nih.gov

Hydrolytic Cleavage Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. mdpi.com This process can be a significant abiotic degradation pathway for certain organic compounds. mdpi.comencyclopedia.pub For sulfonate esters like isopropyl benzenesulfonate (B1194179), hydrolytic cleavage is a potential degradation route. google.com The stability of the sulfonate group and its susceptibility to being replaced by a hydroxyl group from water will determine the rate of this reaction.

The rate of hydrolytic degradation can be influenced by pH and temperature. mdpi.com While the search results mention hydrolysis as a degradation mechanism for polymers and other compounds mdpi.comencyclopedia.pubgoogle.com, specific data on the hydrolytic cleavage rates and pathways for this compound under various environmental conditions are not explicitly provided. However, the general mechanism would involve the cleavage of the ester bond, yielding 4-isopropylbenzenesulfonic acid and isopropanol.

Oxidative Degradation by Reactive Species (e.g., Sulfate (B86663) Radical Anion, Hydroxyl Radical)

Advanced oxidation processes (AOPs) involving highly reactive species like the sulfate radical anion (SO₄•⁻) and the hydroxyl radical (•OH) are effective in degrading a wide range of organic pollutants. mdpi.commdpi.com

The hydroxyl radical (•OH) is a powerful, non-selective oxidant. researchgate.net The oxidation of alkylbenzenesulfonates by •OH radicals can occur through two main pathways: addition to the benzene (B151609) ring or abstraction of a hydrogen atom from the alkyl group. researchgate.net For this compound, the reaction with •OH radicals has been studied, and the rate constants for the reaction have been determined. researchgate.net

The sulfate radical anion (SO₄•⁻) is another potent oxidant with a high redox potential, comparable to or even higher than the hydroxyl radical at neutral pH. mdpi.com It is known to react efficiently with organic compounds, particularly those with aromatic rings, through electron transfer. mdpi.com The longer half-life of the sulfate radical compared to the hydroxyl radical allows for more effective contact with target compounds. mdpi.comresearchgate.net The degradation of various organic pollutants by sulfate radicals has been extensively studied, demonstrating its effectiveness. researchgate.netfrontiersin.org

A study on the oxidation of 4-alkylbenzenesulfonates by ferrate(VI) indicated that the reaction proceeds via a hydrogen atom transfer mechanism, leading to the formation of alkyl radicals. researchgate.net This suggests that similar oxidative processes involving other reactive species could also lead to the degradation of this compound.

Reactive SpeciesTypical Reaction Mechanism with AlkylbenzenesulfonatesReference
Hydroxyl Radical (•OH) Addition to the benzene ring and H-atom abstraction from the alkyl group. researchgate.net
Sulfate Radical Anion (SO₄•⁻) Electron transfer from the aromatic ring. mdpi.com
Ferrate(VI) ([FeO₄]²⁻) Hydrogen atom transfer from the alkyl group. researchgate.net

Biotic Degradation and Biodegradation Potential

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. mdpi.comencyclopedia.pub This is a crucial process in the natural attenuation of many environmental contaminants. diva-portal.org

Microbial Metabolism and Enzyme-Mediated Transformations

Microorganisms can utilize a vast array of organic compounds as sources of carbon and energy through their metabolic pathways. youtube.comlibretexts.org The biodegradation of a compound like this compound would involve enzymes produced by microbes that can catalyze its transformation. uomustansiriyah.edu.iq The process typically begins with the adhesion of microorganisms to the compound's surface, followed by the secretion of extracellular enzymes that break down the polymer into smaller molecules that can be assimilated by the cells. mdpi.comencyclopedia.pub

Environmental Factors Influencing Biodegradation

The rate and extent of biodegradation are significantly influenced by a variety of environmental factors. uomustansiriyah.edu.iqresearchgate.net These factors can affect microbial growth, enzyme activity, and the bioavailability of the contaminant. uomustansiriyah.edu.iq

Key environmental factors include:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature, with optimal ranges for different microorganisms. uomustansiriyah.edu.iqresearchgate.net

pH: The pH of the environment affects the protonation state of enzymes and can influence microbial activity, which is generally highest around neutral pH. uomustansiriyah.edu.iq

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. ifremer.frgreendotbioplastics.com Many organic compounds are more readily degraded under aerobic conditions. ifremer.fr

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these can limit biodegradation. uomustansiriyah.edu.iqresearchgate.net

Bioavailability: The accessibility of the contaminant to microorganisms is a critical factor. Factors like solubility and sorption to soil or sediment can limit bioavailability. uomustansiriyah.edu.iq

Presence of Other Substances: The presence of co-contaminants can sometimes inhibit biodegradation, while in other cases, it can enhance it through processes like cometabolism. uomustansiriyah.edu.iqconcawe.eu

Environmental FactorInfluence on BiodegradationReference
Temperature Affects microbial growth and enzyme activity rates. uomustansiriyah.edu.iqresearchgate.net
pH Influences enzyme function and microbial viability. uomustansiriyah.edu.iq
Oxygen Determines whether aerobic or anaerobic pathways occur. ifremer.frgreendotbioplastics.com
Nutrients Essential for microbial growth and metabolic processes. uomustansiriyah.edu.iqresearchgate.net
Bioavailability Affects the accessibility of the compound to microorganisms. uomustansiriyah.edu.iq

Modeling of Environmental Fate and Transformation Kinetics

The environmental fate and transformation kinetics of this compound, a member of the alkylbenzene sulfonate family, can be predicted and assessed using various computational models. These models are essential tools for understanding the distribution, persistence, and potential impact of the chemical in different environmental compartments.

A variety of models are employed to simulate the environmental behavior of chemical substances. These range from multimedia mass balance models, which evaluate the distribution of a chemical across air, water, soil, and sediment, to more specific models that focus on a particular environmental setting, such as a river or a wastewater treatment plant. oup.comresearchgate.netrsc.org For instance, the ChemCAN model, a level III fugacity model, can be used to predict the fate of chemicals in specific regions, while local-scale models like WW-TREAT, GRiDS, and ROUT are designed to simulate the fate of substances in sewage treatment plants and riverine environments. oup.com

Quantitative Structure-Activity Relationship (QSAR) models are also valuable for predicting the physicochemical properties and environmental fate of compounds like this compound. diva-portal.org The EPI Suite™ model, for example, can estimate properties that suggest a low potential for persistence in water or soil due to rapid biodegradation. regulations.gov Another tool, OPERA, provides predictions on physicochemical properties, environmental fate, and toxicity endpoints based on curated data. diva-portal.org

The modeling of transformation kinetics often involves mathematical frameworks like the Johnson-Mehl-Avrami (JMA) model, which describes the temporal evolution of phase transformations by considering nucleation and growth kinetics. numberanalytics.comosti.gov While originally developed for materials science, the principles of kinetic modeling can be adapted to understand the rates of degradation processes in the environment. For chemical degradation, models often use kinetics such as Single First Order (SFO), First Order Multi-Compartment (FOMC), and Double First Order in Parallel (DFOP) to describe the rate of disappearance of the parent compound. fraunhofer.de

Dynamic in-stream fate models have been specifically developed for linear alkylbenzene sulfonates (LAS) to assess their short-term fate in river water and sediment. nih.gov These models often assume local equilibrium sorption and that both dissolved and sorbed forms of the chemical are available for biodegradation. nih.gov The sensitivity of these models to biodegradation parameters highlights the critical role of microbial activity in the environmental fate of these compounds. nih.gov

Conceptual models are also utilized to provide a graphic representation of the predicted relationships between a chemical stressor and ecological entities. epa.gov These models outline potential exposure pathways in both aquatic and terrestrial environments, considering factors like runoff, spray drift, sediment partitioning, and atmospheric transport. epa.gov

The table below summarizes some of the key modeling approaches and their applications in assessing the environmental fate of sulfonate compounds.

Model TypeApplicationKey Features
Multimedia Mass Balance Models (e.g., ChemCAN) Predicts the overall distribution of a chemical in various environmental compartments (air, water, soil, sediment). oup.comProvides a broad overview of chemical behavior on a regional scale. oup.com
Local-Scale Models (e.g., WW-TREAT, GRiDS, ROUT) Simulates the fate of chemicals in specific environments like wastewater treatment plants and rivers. oup.comcapes.gov.brOffers detailed predictions for localized exposure scenarios. oup.com
QSAR Models (e.g., EPI Suite™, OPERA) Predicts physicochemical properties, environmental fate, and toxicity based on chemical structure. diva-portal.orgregulations.govEnables rapid screening and prioritization of chemicals for further testing. diva-portal.orgregulations.gov
Dynamic In-stream Fate Models Assesses the short-term fate of chemicals in river systems, considering water and sediment interactions. nih.govIncorporates dynamic environmental conditions and biodegradation kinetics. nih.gov
Kinetic Models (e.g., JMA, SFO, FOMC, DFOP) Describes the rate of transformation and degradation processes. numberanalytics.comosti.govfraunhofer.deQuantifies the persistence of a chemical in the environment. ecetoc.org
Conceptual Models Provides a qualitative framework of exposure pathways and potential ecological receptors. epa.govHelps in problem formulation for ecological risk assessments. epa.gov

The following table presents predicted environmental fate properties for this compound from computational models.

PropertyPredicted Value/BehaviorModel/Source
Biodegradation Likely to biodegrade rapidly.EPI Suite™ regulations.gov
Persistence Not likely to persist in water or microbial soils and sediments.EPI Suite™ regulations.gov
Bioaccumulation Not expected to bioaccumulate in the environment or aquatic organisms.General literature for LAS regulations.gov
Mobility in Soil Expected to be soluble in water and exhibit mobility through soil.General literature for LAS regulations.gov

It is important to note that while models are powerful predictive tools, their accuracy is dependent on the quality of the input data and the assumptions made in their development. rsc.orgnih.gov Field validation of model predictions with measured environmental concentrations is crucial for ensuring their reliability. capes.gov.breuropa.eu

Future Prospects and Emerging Research Areas in 4 Isopropylbenzenesulfonate Chemistry

Innovations in Green Synthetic Methodologies

The traditional synthesis of 4-isopropylbenzenesulfonate involves the sulfonation of cumene (B47948) with strong acids like sulfuric acid, a process that raises environmental and handling concerns. Emerging research is focused on developing greener, more sustainable synthetic pathways that minimize hazardous waste and energy consumption.

Key innovations in this area include:

Aqueous-Phase Synthesis: Researchers are exploring the use of water as a "green" solvent, which is a significant departure from traditional organic solvent-based reactions. nih.govmdpi.comscilit.com Synthesizing sulfonamide and sulfonate derivatives in water, using simple bases like sodium carbonate as an acid scavenger, has been shown to produce high yields and purities, thus avoiding the use of volatile and often toxic organic solvents. mdpi.comscilit.com

Energy-Efficient Methods: Techniques such as ultrasound-assisted and microwave-assisted synthesis are being employed to accelerate reaction times and reduce energy input. nih.gov For example, the sonochemical synthesis of sulfonamide derivatives in water has achieved high efficiencies (up to 90%) in just 60 minutes. nih.gov

Benign Reaction Conditions: Efforts are being made to develop synthetic methods that operate under milder conditions. This includes the synthesis of anion-induced pseudorotaxanes with aromatic sulfonates under environmentally benign aqueous conditions, showcasing a move towards less harsh chemical environments. rsc.org

These green methodologies represent a significant step forward in aligning the production of this compound and its derivatives with the principles of sustainable chemistry.

Synthetic ParameterTraditional MethodEmerging Green MethodReference
SolventConcentrated Sulfuric Acid / Organic SolventsWater nih.govmdpi.com
Energy InputOften requires heating for extended periodsReduced reaction times via microwave or ultrasound nih.gov
Byproducts/WasteAcidic waste streamsReduced hazardous waste, simpler work-up mdpi.comscilit.com
Reaction ConditionsHarsh, corrosiveMild, near-neutral pH possible nih.govrsc.org

Development of Novel Catalytic Systems

This compound is not only a synthetic target but also a key component in the development of new catalytic systems. Its amphiphilic nature and ability to participate in various interactions are being harnessed to create efficient and selective catalysts.

Micellar Catalysis: The surfactant properties of sodium this compound are utilized in micellar catalysis. In aqueous-organic biphasic systems, it can lower the activation energy for reactions like ester hydrolysis by 12–15% and increase substrate accessibility in oxidation reactions by 20–30% compared to non-surfactant conditions.

Oxidation Catalysis: The oxidation of the isopropyl group on the benzene (B151609) ring is a subject of intense study. Research into the oxidation of 4-alkylbenzenesulfonates by powerful oxidants like ferrate(VI) has revealed detailed mechanistic insights. rsc.orgresearchgate.net The protonated ferrate species, [Fe(O)₃(OH)]⁻, is significantly more reactive than [FeO₄]²⁻, providing a basis for designing more effective catalytic oxidation systems for environmental remediation or chemical synthesis. rsc.orgresearchgate.net

Catalysts for Biomass Conversion: In the realm of biorefineries, deep eutectic solvents (DESs) are emerging as effective and sustainable catalysts. Acidic DESs, sometimes incorporating sulfonate moieties, are used to catalyze the conversion of biomass into valuable products like biofuels and chemical feedstocks through processes such as hydrothermal liquefaction and delignification. mdpi.com

The development of these catalytic systems highlights the versatility of this compound, extending its utility from a simple hydrotrope to an active component in advanced chemical transformations.

Catalytic SystemRole of SulfonateKey Finding / ApplicationReference
Micellar CatalysisSodium this compound as surfactantLowers activation energy in ester hydrolysis; enhances substrate access in oxidation.
Ferrate(VI) OxidationThis compound as substrate[Fe(O)₃(OH)]⁻ is the predominant oxidant; reaction proceeds via Hydrogen Atom Transfer. rsc.orgresearchgate.net
Deep Eutectic Solvents (DESs)Component of acidic catalystCatalyzes biomass delignification and conversion to biofuels. mdpi.com
Flow ChemistryComponent of stationary phaseUsed in HPLC analysis for separation and purification of compounds. sielc.com

Integration in Advanced Functional Materials Design

The unique chemical structure of this compound makes it a valuable building block for the design of advanced functional materials. Its integration into polymers and nanocomposites can impart specific, desirable properties.

Functional Polymers: The compound and its derivatives can be incorporated into polymer chains or used as counter-ions for conductive polymers like PEDOT:PSS. mdpi.com In these systems, the sulfonate groups enhance water solubility and processability, while also influencing the material's electronic and mechanical properties through interactions with the polymer backbone. mdpi.com The development of functional polymers with controlled molecular weight and cross-linking can lead to materials with high durability, water resistance, and transparency for applications in coatings and optical films. carbide.co.jp

Nanocomposites: In PEDOT:PSS/SnO₂ nanocomposites, the PSS component, a polymeric sulfonate, helps to stabilize the conductive polymer in aqueous solution and facilitates a homogenous dispersion of the tin oxide nanoparticles. This results in hybrid materials with tailored thermal, thermoelectric, and optical properties. mdpi.com

Cross-Linking Agents: Isopropyl benzenesulfonate (B1194179) has been identified as a potential cross-linking agent for ester compounds, with the ability to react with aromatic hydrocarbons. biosynth.com This functionality is crucial for modifying the mechanical and thermal properties of polymers.

The ability to tailor material properties through the inclusion of the this compound moiety opens up possibilities in fields ranging from electronics to biomedical devices. mdpi.comcmu.edu

Deeper Computational and Mechanistic Understanding

To accelerate the rational design of new syntheses and materials, researchers are increasingly relying on computational chemistry to understand the fundamental properties and reactivity of this compound.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the geometric and electronic structures of aromatic sulfonates. nih.govrsc.orgtandfonline.com These studies provide insights into properties like polarizability and hyperpolarizability, suggesting that certain benzenesulfonate derivatives could be promising candidates for nonlinear optical materials. nih.gov DFT has also been employed to elucidate reaction mechanisms, such as the esterification of benzenesulfonic acid with methanol, by calculating the energy barriers for different proposed pathways (e.g., Sₙ1 vs. Sₙ2). rsc.org

Mechanistic Elucidation of Oxidation: Combining kinetic studies with DFT calculations has been instrumental in understanding the oxidation of 4-alkylbenzenesulfonates. rsc.orgresearchgate.net This dual approach led to the proposal of a Hydrogen Atom Transfer (HAT) mechanism for the reaction with ferrate(VI), a finding that is critical for controlling oxidation processes in water treatment and synthesis. rsc.orgresearchgate.netresearchgate.net

Predictive Modeling: Computational tools are being developed to predict the environmental fate and toxicological profiles of chemicals, including sulfonates. diva-portal.org By modeling properties like partition coefficients and bioconcentration factors, researchers can prioritize chemicals for further study and design safer, more sustainable alternatives. diva-portal.org

These computational approaches provide a molecular-level understanding that complements experimental work, enabling a more predictive and efficient approach to innovation in this compound chemistry.

Computational MethodFocus of StudyKey InsightReference
DFT (B3LYP)Static dipole (hyper)polarizabilitiesElectron correlation effects are very important; suggests potential for nonlinear optical materials. nih.gov
DFT (B3LYP/aug-cc-pVTZ)Esterification reaction mechanismCalculated low activation barrier for Sₙ1 pathway via sulfonylium cation intermediate. rsc.org
DFT combined with kineticsOxidation mechanism by ferrate(VI)Proposed a Hydrogen Atom Transfer (HAT) mechanism as the most likely pathway. rsc.orgresearchgate.net
QSAR (OPERA models)Prediction of environmental propertiesUsed to model properties like log KOW and bioconcentration to prioritize chemicals. diva-portal.org

Strategies for Sustainable Chemical Applications

Eco-Friendly Hydrotropes: Sodium this compound (also known as sodium cumene sulfonate) is widely used as a biodegradable and non-toxic hydrotrope. dolphinpharma.comatamanchemicals.com Hydrotropes are crucial for solubilizing less soluble ingredients in concentrated aqueous formulations. dolphinpharma.comoecd.org This is particularly valuable in creating eco-friendly liquid detergents, household cleaners, and personal care products, where it enhances product stability and clarity without relying on more harmful solvents. dolphinpharma.comatamanchemicals.com

Agricultural Formulations: In agriculture, it functions as a dispersant and emulsifier in pesticide and fertilizer formulations. atamanchemicals.com By improving the solubility and uniform distribution of active ingredients, it can enhance their efficacy, potentially allowing for reduced application rates and minimizing environmental runoff. atamanchemicals.com

Industrial Processes: Its role as a coupling agent and viscosity reducer is vital in various industrial applications, including metal cleaning, textile dyeing, and oilfield operations. dolphinpharma.comatamanchemicals.com In textile processing, it ensures uniform wetting and dye distribution, leading to higher quality products and more efficient processes. atamanchemicals.com

The use of this compound as a high-performance, biodegradable, and low-toxicity additive is a key strategy for making a wide range of consumer and industrial products more sustainable. dolphinpharma.comisc3.org

Q & A

Q. What are the optimal synthetic routes for 4-isopropylbenzenesulfonate, and how can purity be validated under varying reaction conditions?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-isopropylbenzene using sulfuric acid or chlorosulfonic acid. Key variables include reaction temperature (40–80°C) and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, mobile phase: methanol/water with 0.1% acetic acid) and ¹H/¹³C NMR spectroscopy (characteristic peaks: δ 1.2–1.4 ppm for isopropyl CH₃, δ 7.4–7.8 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and how can interference from counterions be minimized?

  • Methodological Answer : FT-IR confirms sulfonate groups (S=O stretching at 1180–1200 cm⁻¹ and 1030–1050 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M−H]⁻ at m/z 213). Counterion interference (e.g., ammonium) can be mitigated using ion-exchange chromatography or adjusting pH during sample preparation .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzene ring influence the sulfonate group’s reactivity in this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) increase sulfonate stability but reduce nucleophilic substitution reactivity. Computational studies (DFT calculations) can map charge distribution, while kinetic experiments (e.g., hydrolysis rates in buffered solutions at pH 4–10) quantify reactivity. Crystal structure analyses (XRD) reveal hydrogen-bonding patterns affecting stability, as seen in related sulfonate salts .

Q. What experimental variables explain discrepancies in reported solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Contradictions arise from counterion selection (e.g., sodium vs. ammonium salts), temperature gradients (25°C vs. 40°C), and solvent purity. Systematic studies using saturated solutions with gravimetric analysis are recommended. For example, sodium 1-octanesulfonate in buffer systems (pH 4.6) improves solubility reproducibility by controlling ionic strength .

Q. How can researchers design stability studies to evaluate this compound under oxidative or hydrolytic stress?

  • Methodological Answer : Accelerated stability testing involves:
  • Oxidative stress : Exposure to H₂O₂ (0.3–3% v/v) at 40°C, monitoring degradation via LC-MS.
  • Hydrolytic stress : Buffered solutions (pH 1–13) at 60°C, with periodic sampling for HPLC quantification.
    Degradation products (e.g., 4-isopropylphenol) should be identified using high-resolution MS/MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data for this compound salts?

  • Methodological Answer : Discrepancies in unit cell parameters may stem from polymorphism or hydration states. Redetermine crystal structures under controlled humidity and temperature. Compare hydrogen-bonding networks (e.g., N–H···O vs. O–H···O interactions) using Mercury software. Validate with thermal analysis (TGA/DSC) to detect hydrate transitions .

Q. What statistical approaches are appropriate for interpreting variable catalytic activity data in sulfonate-mediated reactions?

  • Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., catalyst loading, solvent polarity). Outlier detection (Grubbs’ test) minimizes experimental error. For mechanistic studies, Eyring plots correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Methodological Design Considerations

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

  • Methodological Answer : Use ion-pair chromatography with sodium 1-octanesulfonate (25 mM) in the mobile phase (methanol/buffer, 65:35 v/v) to enhance peak resolution. Adjust column temperature (30–50°C) to reduce retention time variability. Validate with spike-recovery experiments (90–110% recovery range) .

Q. What strategies improve reproducibility in kinetic studies of sulfonate esterification reactions?

  • Methodological Answer : Standardize substrate activation (e.g., pre-drying via azeotropic distillation with toluene). Use internal standards (e.g., 4-nitrobenzene sulfonate) for reaction quenching and quantification. Control moisture content (<50 ppm) using Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.